molecular formula C6H6F3N3S B11758816 2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine

2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine

Cat. No.: B11758816
M. Wt: 209.19 g/mol
InChI Key: INOWFWFLFMURBT-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine is a chemical compound with the molecular formula C6H6F3N3S It is characterized by the presence of a hydrazinyl group and a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

The synthesis of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine typically involves the reaction of 2-chloro-6-((trifluoromethyl)thio)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Condensation: The compound can undergo condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Scientific Research Applications

2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine can be compared with other similar compounds such as:

    2-Hydrazinyl-6-(trifluoromethyl)pyridine: This compound lacks the thio group but has similar hydrazinyl and trifluoromethyl functionalities.

    2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine: This compound has the same functional groups but differs in the position of the substituents on the pyridine ring.

    2-Hydrazinyl-4-(trifluoromethyl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, but shares similar functional groups.

Properties

Molecular Formula

C6H6F3N3S

Molecular Weight

209.19 g/mol

IUPAC Name

[6-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-3-1-2-4(11-5)12-10/h1-3H,10H2,(H,11,12)

InChI Key

INOWFWFLFMURBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC(F)(F)F)NN

Origin of Product

United States

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